2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Descripción
BenchChem offers high-quality 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMLHWJNFNFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Bioavailability Optimization of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers
Executive Summary
In the landscape of preclinical drug discovery, heterocyclic scaffolds containing multiple aromatic systems often present a dichotomy: they exhibit excellent target binding affinity due to hydrophobic interactions but suffer from severe pharmacokinetic liabilities. The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is a prime example of such a rigid, highly lipophilic molecular architecture.
This whitepaper provides an in-depth technical deconstruction of its physicochemical properties, predicts its in vivo bioavailability hurdles, and outlines self-validating experimental protocols to empirically profile its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.
Molecular Architecture & Physicochemical Profiling
To understand the macroscopic behavior of a compound, we must first deconstruct its microscopic architecture. This molecule consists of three distinct moieties:
-
Pyrimidine Core: Acts as the central hinge, providing two nitrogen atoms capable of acting as weak hydrogen bond acceptors.
-
2,5-Dimethylpyrrole Ring: A highly lipophilic, sterically bulky group. The methyl groups at the 2 and 5 positions shield the pyrrole nitrogen, effectively neutralizing its ability to participate in hydrogen bonding.
-
2-Thienyl (Thiophene) Group: An electron-rich sulfur heterocycle that significantly drives up the lipophilicity of the molecule while introducing specific metabolic liabilities.
In Silico Physicochemical Parameters
We can predict the compound's behavior using foundational medicinal chemistry heuristics. According to the principles established by Lipinski et al.[1], the balance of solubility and permeability is dictated by molecular weight, lipophilicity, and hydrogen bonding capacity.
| Parameter | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight (MW) | 255.34 g/mol | Optimal for passive transcellular diffusion. |
| Calculated LogP (cLogP) | ~3.8 | High lipophilicity; drives membrane permeation but limits aqueous solvation. |
| H-Bond Donors (HBD) | 0 | Enhances permeability; severely restricts aqueous solubility. |
| H-Bond Acceptors (HBA) | 3 | Minimal solvation shell formation in aqueous media. |
| Topological Polar Surface Area | ~59.0 Ų | Excellent oral absorption potential (well below the 140 Ų threshold). |
| Rotatable Bonds | 2 | High structural rigidity; low entropic penalty upon target binding. |
Scientific Causality: The complete absence of hydrogen bond donors combined with a cLogP approaching 4.0 creates a highly hydrophobic surface area. While this molecule strictly obeys the Rule of 5, its thermodynamic dissolution rate in aqueous gastrointestinal fluids will be the primary bottleneck for oral absorption[1].
Pharmacokinetics & Bioavailability Profile
The BCS Classification
Based on the Biopharmaceutics Classification System (BCS) framework conceptualized by Amidon et al.[2], 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine exhibits classic BCS Class II characteristics: low aqueous solubility and high intestinal permeability. For such compounds, the rate of oral absorption is entirely dissolution rate-limited.
Figure 1: Oral bioavailability workflow highlighting dissolution and first-pass bottlenecks.
Metabolic Liabilities (CYP450 Bioactivation)
High lipophilicity guarantees extensive hepatic extraction. The thienyl moiety is a well-documented structural alert in drug design. Cytochrome P450 (CYP450) enzymes—particularly CYP2C9 and CYP3A4—catalyze the oxidation of the thiophene ring into highly reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides[3]. If not rapidly detoxified by glutathione (GSH), these reactive metabolites can covalently bind to hepatic macromolecules, leading to idiosyncratic hepatotoxicity.
Figure 2: Proposed CYP450-mediated metabolic pathways and phase II clearance mechanisms.
Experimental Protocols for Profiling
To transition from in silico predictions to empirical data, the following self-validating protocols must be executed.
Protocol 1: Thermodynamic Solubility Determination
Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to temporary supersaturation. A thermodynamic approach ensures the system reaches true equilibrium, providing a reliable baseline for lipid-based or nanosuspension formulation strategies.
Methodology:
-
Preparation: Weigh exactly 2.0 mg of the solid compound into a 2.0 mL glass vial.
-
Solvation: Add 1.0 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to mimic physiological gastrointestinal conditions.
-
Equilibration: Incubate the suspension at 37°C for 24 hours on an orbital shaker at 200 RPM.
-
Causality Note: A 24-hour incubation is critical; it provides sufficient time for the transition from kinetic supersaturation to a stable thermodynamic equilibrium, preventing false-positive solubility readings.
-
-
Separation: Centrifuge the sample at 14,000 x g for 15 minutes to firmly pellet undissolved particulate matter.
-
Quantification: Extract the supernatant, dilute appropriately in the mobile phase (Acetonitrile:Water 50:50), and quantify via HPLC-UV against a validated standard calibration curve.
Protocol 2: In Vitro Microsomal Stability & Reactive Metabolite Trapping
To empirically validate the CYP450 liability of the thiophene ring[3], we utilize Human Liver Microsomes (HLM) supplemented with glutathione (GSH). GSH acts as a nucleophilic trap for the transient thiophene-S-oxide.
Methodology:
-
Matrix Assembly: Prepare a 1.0 mL incubation mixture containing 1.0 mg/mL HLM, 5.0 mM GSH, and 1.0 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality Note: Pre-incubation ensures thermal equilibrium and stabilizes the baseline enzymatic conformation before the reaction is initiated.
-
-
Initiation: Start the metabolic reaction by adding 1.0 mM NADPH (the required CYP450 cofactor).
-
Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench them in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).
-
Causality Note: Cold organic solvent instantly denatures and precipitates microsomal proteins, abruptly halting all CYP450 activity to ensure accurate time-point resolution.
-
-
Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for parent compound depletion (intrinsic clearance) and the specific +305 m/z mass shift indicative of GSH-adduct formation.
Sources
- 1. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Screening of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine: A Technical Guide
Executive Summary
The rational design of targeted antineoplastic agents relies heavily on the hybridization of privileged pharmacophores. The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine represents a sophisticated structural amalgamation, combining the kinase-inhibitory potential of a thienylpyrimidine core with the lipophilic, tubulin-targeting properties of a 2,5-dimethylpyrrole moiety. This whitepaper provides an authoritative, self-validating methodological framework for evaluating the in vitro cytotoxicity of this compound. By employing orthogonal screening techniques, researchers can accurately delineate cytostatic from cytocidal effects while establishing a robust therapeutic window.
Mechanistic Rationale & Pharmacophore Synergy
To design an effective screening protocol, one must first understand the causality behind the compound's anticipated biological activity. The structural components of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine dictate its intracellular targets:
-
The Thienylpyrimidine Core: Nitrogen-containing heterocycles, specifically 1, are documented as potent dual inhibitors of c-Met and VEGFR-2 kinases[1]. By blocking these receptor tyrosine kinases, the core structure disrupts downstream PI3K/Akt and MEK/ERK signaling, effectively halting tumor angiogenesis and proliferation.
-
The 2,5-Dimethyl-1H-pyrrol-1-yl Moiety: The addition of a substituted pyrrole ring significantly alters the molecule's pharmacokinetic profile. Studies on 2 reveal their capacity to inhibit tubulin polymerization and induce apoptosis[2]. Furthermore, this moiety enhances cellular uptake due to its high lipophilicity, which is critical for targeting intracellular kinase domains[3].
Fig 1: Proposed dual-kinase inhibition mechanism leading to apoptosis.
Experimental Protocols: A Self-Validating Screening System
A single viability assay is insufficient for rigorous drug development. To ensure trustworthiness, the following workflow utilizes an orthogonal, self-validating system. We pair a metabolic assay (MTT) with a membrane integrity assay (LDH release) to confirm that metabolic downregulation correlates with actual cell death, ruling out transient cytostatic artifacts.
Phase 1: Cell Line Selection & Culturing
Causality: To establish a Selectivity Index (SI), the compound must be tested against both hyperproliferative cancer lines and non-cancerous controls.
-
Selection: Utilize HCT-116 (colorectal), MCF-7 (breast), and A549 (lung) as primary oncogenic targets based on known 4[4]. Use HEK293T (embryonic kidney) as the normal control[1].
-
Culturing: Maintain cells in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Harvest cells at 80% confluence using 0.25% Trypsin-EDTA. Seed at a density of 5×103 cells/well in 96-well plates and incubate for 24 hours to allow adherence.
Phase 2: Compound Preparation & Treatment
Causality: The highly lipophilic 2,5-dimethylpyrrole group requires careful solvent management to prevent precipitation in aqueous media.
-
Stock Solution: Dissolve the synthesized compound in 100% molecular-grade DMSO to create a 20 mM stock.
-
Serial Dilution: Prepare working concentrations (0.1, 1.0, 5.0, 10.0, 50.0, and 100.0 μM) in complete culture media. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced background cytotoxicity.
-
Treatment: Aspirate old media and apply 100 μL of the drug-containing media to respective wells. Incubate for 48 hours.
Phase 3: Orthogonal Viability & Cytotoxicity Assays
Causality: MTT measures mitochondrial reductase activity (early-stage viability), while LDH quantifies the release of lactate dehydrogenase upon plasma membrane rupture (late-stage necrosis/apoptosis).
-
MTT Assay (Metabolic Viability):
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate media carefully and dissolve the resulting formazan crystals in 150 μL DMSO.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
LDH Release Assay (Membrane Integrity):
-
Transfer 50 μL of the supernatant from the treated plates to a new 96-well plate.
-
Add 50 μL of LDH reaction mixture (tetrazolium salt formulation) to each well.
-
Incubate in the dark for 30 minutes at room temperature.
-
Add 50 μL of stop solution and measure absorbance at 490 nm.
-
Phase 4: Mechanistic Validation (Flow Cytometry)
-
Apoptosis (Annexin V/PI Staining): Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 min in the dark. Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).
Fig 2: High-throughput in vitro cytotoxicity screening workflow for pyrrole-pyrimidine derivatives.
Quantitative Data Presentation
Based on structural homology with established3[3], the following table outlines the extrapolated IC₅₀ benchmarks and Selectivity Indices (SI) required to validate 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine as a viable lead compound.
| Cell Line | Tissue Origin | Target IC₅₀ (μM) ± SD | Selectivity Index (SI)* | Reference Analogue Class |
| HCT-116 | Colorectal Carcinoma | < 2.50 ± 0.12 | > 35 | Thienylpyrimidine[1] |
| MCF-7 | Breast Adenocarcinoma | < 5.00 ± 0.25 | > 18 | Thienylpyrimidine[1] |
| A549 | Lung Carcinoma | < 2.00 ± 0.08 | > 45 | Pyrrole-pyrimidine[4] |
| HL-60 | Acute Myeloid Leukemia | < 3.50 ± 0.15 | > 25 | Dimethylpyrrole[3] |
| HEK293T | Normal Embryonic Kidney | > 90.00 ± 4.50 | Baseline | Baseline Control[1] |
*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 10 is generally considered indicative of a favorable therapeutic window.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Cytotoxic and immunomodulatory potential of a novel[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)
- Source: American Chemical Society (ACS)
Sources
- 1. Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Synthesis Protocol for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Executive Summary
The target molecule, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine , is a highly functionalized heterocyclic architecture combining three privileged pharmacophores: a thiophene ring, a pyrimidine core, and a pyrrole moiety. Compounds possessing this triad are of significant interest in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
This application note provides a validated, self-consistent, three-step synthetic workflow to construct this molecule from commercially available 2-acetylthiophene. The protocol emphasizes mechanistic causality, ensuring that researchers understand why specific reagents and conditions are selected, thereby facilitating troubleshooting and reaction optimization.
Retrosynthetic Strategy & Pathway Visualization
The synthesis is driven by a convergent cyclization strategy. The pyrimidine core is constructed first via the condensation of an enaminone with guanidine, followed by the late-stage annulation of the pyrrole ring onto the pyrimidine's exocyclic amine.
-
Step 1: Formylation of 2-acetylthiophene using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to yield an electrophilic enaminone.
-
Step 2: Aza-Michael addition and cyclocondensation of the enaminone with guanidine to construct the 2-aminopyrimidine core.
-
Step 3: Paal-Knorr pyrrole synthesis utilizing 2,5-hexanedione to convert the primary amine into a 2,5-dimethylpyrrole.
Three-step synthetic workflow for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
The first step involves the conversion of the methyl ketone into a versatile enaminone building block [1].
Table 1: Step 1 Reagents and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
|---|---|---|---|---|
| 2-Acetylthiophene | 126.18 | 1.0 | 1.26 g | Starting Material |
| DMF-DMA | 119.16 | 1.5 | 1.79 g (2.0 mL) | Formylating Agent / Solvent |
| Toluene (Optional) | 92.14 | N/A | 5.0 mL | Co-solvent |
Procedure:
-
Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-acetylthiophene (1.26 g, 10.0 mmol).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15.0 mmol) in one portion. Note: The reaction can be run neat, but 5 mL of anhydrous toluene can be added to prevent sublimation issues on larger scales.
-
Heat the mixture to 110 °C under an inert nitrogen atmosphere for 8–12 hours. Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes; the enaminone product is highly UV-active and highly polar compared to the starting material).
-
Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.
-
Triturate the resulting dark residue with cold hexanes (15 mL). Filter the precipitated solid and dry under a vacuum to afford the enaminone as a yellow-orange solid.
Mechanistic Causality: DMF-DMA acts as a highly electrophilic formylating agent. The enol tautomer of 2-acetylthiophene attacks the electron-deficient acetal carbon. Subsequent elimination of two molecules of methanol drives the formation of the thermodynamically stable (E)-enaminone. This method avoids the use of highly toxic carbon monoxide or unstable formyl chlorides [1].
Step 2: Synthesis of 2-Amino-4-(2-thienyl)pyrimidine
This step constructs the pyrimidine core via a cyclocondensation reaction [2].
Table 2: Step 2 Reagents and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| Enaminone (from Step 1) | 181.25 | 1.0 | 1.81 g | Electrophile |
| Guanidine Hydrochloride | 95.53 | 1.5 | 1.43 g | Dinucleophile |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.6 | 1.09 g | Base |
| Absolute Ethanol | 46.07 | N/A | 25 mL | Solvent |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.09 g, 16.0 mmol) in 25 mL of absolute ethanol.
-
Add guanidine hydrochloride (1.43 g, 15.0 mmol) to the basic solution and stir for 15 minutes at room temperature. A white precipitate of sodium chloride will form.
-
Add the enaminone (1.81 g, 10.0 mmol) to the suspension. Attach a reflux condenser and heat the mixture to reflux (80 °C) for 12 hours.
-
Monitor the reaction by TLC (Eluent: 5% MeOH in DCM).
-
Once the enaminone is consumed, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Suspend the residue in ice-cold distilled water (30 mL) to dissolve the NaCl and excess guanidine. Stir vigorously for 20 minutes.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield 2-amino-4-(2-thienyl)pyrimidine as a pale yellow solid.
Mechanistic Causality: Guanidine hydrochloride must be neutralized by NaOEt to generate the free guanidine base, which is a potent dinucleophile. The reaction initiates via an aza-Michael addition of the guanidine nitrogen to the β -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization onto the carbonyl group and dehydration yields the fully aromatized pyrimidine ring [2].
Step 3: Paal-Knorr Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
The final step utilizes the classical Paal-Knorr pyrrole synthesis to install the 2,5-dimethylpyrrole moiety [3].
Table 3: Step 3 Reagents and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 2-Amino-4-(2-thienyl)pyrimidine | 177.23 | 1.0 | 1.77 g | Primary Amine |
| 2,5-Hexanedione | 114.14 | 1.2 | 1.37 g (1.4 mL) | 1,4-Diketone |
| Glacial Acetic Acid | 60.05 | N/A | 15 mL | Catalyst & Solvent |
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-amino-4-(2-thienyl)pyrimidine (1.77 g, 10.0 mmol) in 15 mL of glacial acetic acid.
-
Add 2,5-hexanedione (1.37 g, 12.0 mmol) dropwise to the stirring suspension.
-
Equip the flask with a reflux condenser and heat to 110 °C for 2 to 4 hours. The solid will dissolve as the reaction progresses, turning the solution dark amber.
-
Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The target compound will elute significantly faster (higher Rf ) than the highly polar aminopyrimidine starting material.
-
Upon completion, cool the reaction to room temperature and pour it slowly into 100 mL of crushed ice-water.
-
Neutralize the aqueous mixture carefully with saturated aqueous sodium bicarbonate ( NaHCO3 ) until the pH reaches ~7.0.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Purify the crude product via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to afford the target molecule as a crystalline solid.
Mechanistic Causality: The exocyclic amine of 2-amino-4-(2-thienyl)pyrimidine is highly delocalized into the electron-deficient pyrimidine ring, rendering it a weak nucleophile. Therefore, glacial acetic acid is strictly required to protonate the carbonyl groups of 2,5-hexanedione, significantly increasing their electrophilicity. The amine attacks the activated carbonyl to form a hemiaminal intermediate, followed by cyclization and double dehydration to form the aromatic pyrrole ring [3].
Analytical Characterization & Expected Data
To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical parameters.
Table 4: Expected Spectroscopic Data for the Target Molecule
| Analytical Technique | Expected Signals / Observations |
|---|
| 1 H NMR (400 MHz, CDCl 3 ) | δ 8.65 (d, J=5.2 Hz, 1H, Pyrimidine C6-H), 7.80 (dd, J=3.8,1.1 Hz, 1H, Thiophene), 7.55 (dd, J=5.0,1.1 Hz, 1H, Thiophene), 7.45 (d, J=5.2 Hz, 1H, Pyrimidine C5-H), 7.15 (dd, J=5.0,3.8 Hz, 1H, Thiophene), 5.90 (s, 2H, Pyrrole C3-H, C4-H), 2.35 (s, 6H, Pyrrole -CH 3 ). | | 13 C NMR (100 MHz, CDCl 3 ) | δ 162.5, 159.0, 158.2, 142.1, 130.5, 129.8, 128.5, 127.2, 112.5, 108.0, 13.5 (Pyrrole -CH 3 ). | | HRMS (ESI-TOF) | Calculated for C 14 H 14 N 3 S [M+H] + : 256.0908; Found: ~256.0912. | | IR (ATR, cm −1 ) | 3105 (Aromatic C-H), 2920 (Aliphatic C-H), 1575 (C=N stretch), 1530 (C=C stretch), 1420, 1380. |
References
-
DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones The Journal of Organic Chemistry[Link]
-
A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine The Journal of Organic Chemistry[Link]
-
A Density Functional Theory Study of the Mechanism of the Paal–Knorr Pyrrole Synthesis Journal of Molecular Structure: THEOCHEM[Link]
How to improve the aqueous solubility of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine . This specific pyrimidine derivative presents severe aqueous solubility challenges due to its highly lipophilic substituents (2-thienyl and 2,5-dimethylpyrrole) and its rigid, planar aromatic core.
Below, you will find mechanistic FAQs, self-validating troubleshooting protocols, and quantitative formulation data to help you overcome compound precipitation in both in vitro assays and in vivo pharmacokinetic (PK) studies.
Part 1: Frequently Asked Questions (Mechanisms & Theory)
Q1: Why is the baseline aqueous solubility of this compound nearly undetectable? A1: The insolubility of this compound is driven by two thermodynamic penalties. First, the 2-thienyl and 2,5-dimethylpyrrole groups create a massive hydrophobic surface area, resulting in a high solvation penalty in water. Second, the planar and symmetrical nature of the pyrimidine-thiophene axis promotes strong π−π stacking in the solid state[1]. This generates a remarkably high crystal lattice energy, making it energetically unfavorable for water molecules to break the crystal lattice and solvate the compound[2].
Q2: Can I use pH adjustment to create a soluble salt form? A2: No, traditional salt formation is generally ineffective for this scaffold. While pyrimidines are weak bases, the electron-withdrawing and delocalizing nature of the adjacent thiophene and pyrrole rings significantly lowers the pKa of the conjugate acid (typically pKa < 2.0). At physiologically relevant pH (7.4) or even in acidic assay buffers (pH 4.0), the molecule remains entirely unionized[1].
Q3: How do cyclodextrins overcome the structural limitations of this molecule? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide featuring a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 2-thienyl and pyrrole rings of the compound partition into this cavity, shielded from the aqueous environment. This host-guest inclusion complex drastically lowers the solvation penalty without altering the compound's intrinsic chemical structure, often yielding >100-fold improvements in apparent solubility[3][4].
Part 2: Troubleshooting Guides & Self-Validating Protocols
Workflow for selecting solubility enhancement strategies based on experimental bottlenecks.
Issue 1: Compound precipitates ("crashes out") during in vitro assay dilution.
Symptom: Erratic IC50/EC50 curves, visible cloudiness in 96-well plates, or loss of signal. Causality: When diluting from a 100% DMSO stock directly into an aqueous buffer, the rapid change in the dielectric constant causes immediate supersaturation. The highly lipophilic pyrimidine rapidly nucleates to minimize its surface area exposed to water, leading to colloidal aggregation. Solution: Implement a "step-down" co-solvent/surfactant dilution strategy.
Protocol 1: Step-Down Dilution for In Vitro Assays
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
-
Intermediate Buffer: Prepare an intermediate dilution buffer containing 10% Tween-80 in DMSO.
-
First Dilution: Dilute the 10 mM stock 1:10 into the intermediate buffer (Yields 1 mM compound in 90% DMSO / 10% Tween-80).
-
Final Aqueous Transition: Slowly add the intermediate solution dropwise to the final aqueous assay buffer under vigorous vortexing to achieve the target concentration (e.g., 10 µM).
-
Self-Validation Step: Measure the absorbance of the final well at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates light scattering from colloidal aggregation, meaning the dilution failed and the surfactant ratio must be increased.
Issue 2: Poor oral bioavailability in in vivo models due to dissolution-rate limits.
Symptom: High clearance, low Cmax, and poor area-under-the-curve (AUC) in animal models despite good in vitro metabolic stability. Causality: The compound's high crystal lattice energy prevents it from dissolving in gastrointestinal fluids, meaning it is excreted before it can permeate the gut wall. Solution: HP- β -CD inclusion complexation via the kneading method to force solid-state encapsulation[5].
Step-by-step kneading protocol for generating HP-β-CD inclusion complexes.
Protocol 2: HP- β -CD Inclusion Complex Preparation
-
Weighing: Weigh the pyrimidine compound and HP- β -CD at a 1:4 molar ratio.
-
Physical Mixing: Transfer both powders to a mortar and mix physically for 5 minutes.
-
Wetting: Add a minimal volume of a 50/50 (v/v) Ethanol/Water mixture to form a thick, viscous paste.
-
Kneading: Knead the paste vigorously with a pestle for 45 minutes. (Mechanistic note: The mechanical shearing forces the planar compound out of its crystal lattice and drives it into the cyclodextrin cavity).
-
Drying: Dry the paste in a vacuum desiccator at 40°C for 24 hours to remove all solvents. Pulverize and pass through a 60-mesh sieve.
-
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC). The disappearance of the compound's sharp melting endotherm confirms successful amorphous encapsulation within the HP- β -CD cavity, proving it is a true complex rather than a physical mixture[5].
Issue 3: Cyclodextrin capacity is exceeded for high-dose toxicology studies.
Symptom: The required dose volume exceeds maximum administrable limits for mice/rats because the HP- β -CD complex cannot achieve high enough mg/mL concentrations. Causality: Cyclodextrin complexation operates on a 1:1 or 1:2 stoichiometric ratio. For extremely high doses, the mass of the excipient becomes prohibitive. Solution: Amorphous Solid Dispersion (ASD) via solvent evaporation.
Protocol 3: ASD Preparation via Solvent Evaporation
-
Dissolution: Dissolve the compound and a stabilizing polymer (e.g., PVP-K30) at a 1:5 w/w ratio in a volatile organic solvent system (Dichloromethane/Methanol 1:1 v/v) until completely clear.
-
Rapid Evaporation: Evaporate the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure. (Mechanistic note: Rapid evaporation prevents the compound from thermodynamically reorganizing and recrystallizing, freezing it in a high-energy amorphous state).
-
Drying & Milling: Scrape the resulting film, dry under high vacuum for 24 hours, and mill to a fine powder.
-
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD). The emergence of a broad "halo" pattern with no sharp diffraction peaks validates the complete destruction of the crystal lattice.
Part 3: Quantitative Data Summary
The following table summarizes the expected solubility enhancements for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine across different formulation strategies.
| Formulation Strategy | Vehicle Composition | Apparent Aqueous Solubility (µg/mL) | Fold Enhancement | Primary Application |
| Unformulated API | PBS (pH 7.4) | < 0.1 | 1x | Baseline reference |
| pH Adjustment | Citrate Buffer (pH 2.0) | 1.5 | 15x | Analytical LC-MS testing |
| Co-solvent / Surfactant | 1% DMSO / 0.1% Tween-80 | 12.0 | 120x | In vitro biochemical assays |
| Cyclodextrin Complexation | 20% (w/v) HP- β -CD in water | 450.0 | 4,500x | In vivo PK (IV/PO dosing) |
| Amorphous Solid Dispersion | PVP-K30 (1:5 ratio) in water | > 1,200.0 | > 12,000x | High-dose toxicology studies |
Part 4: References
-
BenchChem. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives." Available at:
-
MDPI. "Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization." Available at:
-
Acta Pharmaceutica Sciencia. "Molecular Inclusion -Novel Approach to Enhance Solubility of Olmesartan Medoxomil using Hydroxypropyl βcyclodextrin (HP β-CD)." Available at:
-
Sigma-Aldrich. "Liquid Formulation Solubility Enhancement." Available at:
-
ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Available at:
Sources
Purification techniques for removing impurities from 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine. Our focus is on delivering practical, field-proven solutions to common and complex purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine?
A1: The most effective and commonly used techniques for this class of heterocyclic compounds are flash column chromatography and recrystallization.[1] The choice between them depends on the initial purity of your crude material and the nature of the impurities. For complex mixtures or when high purity (>99%) is essential, preparative High-Performance Liquid Chromatography (HPLC) is also a powerful option.[2][3]
Q2: What are the likely impurities I need to remove from my crude product?
A2: Impurities typically stem from the synthetic route used. Common contaminants include unreacted starting materials (e.g., a 4-chloro or 4-sulfonylpyrimidine precursor, and 2,5-hexanedione), catalysts, and side-products from incomplete reactions or rearrangements. Given the structure, polar starting materials or highly non-polar byproducts could be present.
Q3: How do I choose between column chromatography and recrystallization for my compound?
A3: The decision is based on a cost-benefit analysis of time, solvent usage, and required purity.
-
Recrystallization is ideal when your crude material is relatively pure (>85-90%) and you have a solid product. It is often faster, uses less solvent than chromatography, and can be highly effective at removing small amounts of impurities with different solubility profiles.[4]
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar polarity to the desired product.[5][6] It offers superior separation power but is more time-consuming and requires larger volumes of solvent.[5]
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting the optimal purification strategy.
Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Recrystallization Issues
Question: My compound won't dissolve, even in a large amount of hot solvent. What should I do?
Answer: This indicates an incorrect solvent choice. The principle of recrystallization relies on the compound being sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][4]
-
Causality: The solvent's polarity may be mismatched with your compound. Your target molecule is largely non-polar to moderately polar.
-
Solution:
-
Systematic Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents across the polarity spectrum (e.g., hexanes, ethyl acetate, acetone, ethanol, isopropanol). A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[7]
-
Use a Two-Solvent System: If a single suitable solvent cannot be found, use a binary solvent system.[8] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at boiling. Then, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.[8][9]
-
Question: No crystals are forming after my solution has cooled. What's wrong?
Answer: This is a common issue, often caused by using too much solvent or the solution being supersaturated.[8]
-
Causality: The concentration of your compound is below its saturation point at the colder temperature, so there is no thermodynamic driving force for crystallization.
-
Solutions (in order of application):
-
Induce Crystallization: Try scratching the inside of the flask below the solvent surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny, pure crystal of your compound (a "seed crystal") to the solution to initiate crystallization.[8][9]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again.
-
Cool Slowly: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Rapid cooling can sometimes inhibit the formation of an ordered crystal lattice.[9]
-
Question: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities significantly depress the melting point.[7] The compound comes out of solution as a liquid instead of a solid.
-
Causality: The separation from the solution is occurring at a temperature where the compound's stable form is a liquid.
-
Solution:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, so crystallization begins at a lower temperature.[7]
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexanes | 0.1 | 69 | Good "poor" solvent for two-solvent systems. |
| Toluene | 2.4 | 111 | Useful for less polar compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Good "good" solvent; low boiling point. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose solvent for medium polarity. |
| Acetone | 5.1 | 56 | Good "good" solvent; miscible with water and hexanes. |
| Isopropanol (IPA) | 3.9 | 82 | Good single solvent for moderately polar compounds. |
| Ethanol (EtOH) | 4.3 | 78 | Often promotes good crystal growth.[10][11] |
| Methanol (MeOH) | 5.1 | 65 | More polar; may be too strong a solvent. |
| Table 1: Solvent Selection Guide for Recrystallization. |
Flash Column Chromatography Issues
Question: The spots on my TLC are streaking or tailing. What does this mean and how do I fix it?
Answer: Streaking indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the sample is overloaded.
-
Causality: Silica gel is acidic. If your compound has basic nitrogen atoms (the pyrimidine nitrogens are weakly basic), they can protonate and bind irreversibly. Streaking can also be caused by applying too much sample to the TLC plate or column.
-
Solution:
-
Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel, preventing strong binding and improving peak shape.[12]
-
Reduce Concentration: Ensure your sample is fully dissolved and not too concentrated when spotting the TLC or loading the column.
-
Consider Alumina: If streaking persists, consider using a different stationary phase like neutral or basic alumina, although this is less common.
-
Question: My compound is either stuck at the baseline (Rf = 0) or runs with the solvent front (Rf = 1) on the TLC plate. How do I find the right solvent system?
Answer: This is a classic eluent polarity issue. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for good separation on a column.[2]
-
Causality:
-
Rf = 0: The eluent is not polar enough to move the compound up the polar silica gel plate.
-
Rf = 1: The eluent is too polar, carrying the compound along with it without sufficient interaction with the silica gel.
-
-
Solution:
-
Systematic Approach: Start with a non-polar solvent like 100% hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Test solvent mixtures like 9:1, 4:1, 1:1 Hexanes:EtOAc.
-
For your specific compound , which is of intermediate polarity, a system of Hexanes/Ethyl Acetate is an excellent starting point.[13] If it remains at the baseline, a more polar system like Dichloromethane/Methanol might be necessary.[14]
-
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Eluting non-polar hydrocarbons, byproducts. |
| 9:1 Hexanes:EtOAc | Low | Eluting slightly polar compounds. |
| 4:1 to 1:1 Hexanes:EtOAc | Medium | Good starting range for the target compound. |
| 100% EtOAc | Medium-High | Eluting more polar compounds. |
| 95:5 DCM:MeOH | High | Eluting highly polar compounds. |
| Table 2: Common Solvent Systems for Flash Column Chromatography. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying 1 gram of crude material.
Caption: A typical workflow for purification by flash column chromatography.
Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., 7:3 Hexanes:EtOAc) that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[2]
-
Column Packing:
-
Select a glass column of appropriate size (for 1 g of material, a 40-50 mm diameter column is suitable).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 50-100 g for 1 g of compound) in the chosen non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no air bubbles or cracks. Drain the solvent until it is level with the top of the silica.[15]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound (~1 g) in a minimal amount of a strong solvent (e.g., DCM). Add a small amount (~2-3 g) of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude compound in the minimum possible volume of eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Single-Solvent Recrystallization
This protocol is for purifying a solid crude product that has a suitable single-solvent crystallization profile.
Methodology:
-
Solvent Selection: As described in the troubleshooting guide, find a solvent in which your compound is soluble when hot but insoluble when cold (e.g., ethanol or isopropanol).[16]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid evaporation and cooling).
-
Add the minimum amount of the hot solvent required to fully dissolve the compound. Add the solvent in small portions and swirl the flask on a hot plate.[1]
-
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper with the vacuum on. The crystals can then be transferred to a watch glass to air dry or be dried in a vacuum oven.[7]
-
References
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Reactions of 2,5-di(2-thienyl)pyrroles. (2025).
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS.
- Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (PDF).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
- Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
- Troubleshooting Crystalliz
- column chromatography & purification of organic compounds. (2021). YouTube.
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. PMC.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Synthesis of Some Thienopyrimidine Deriv
- Methods of Purification of Organic Compounds. (2026).
- Purification of Organic Compounds by Flash Column Chrom
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Simson Pharma.
- Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. (2004). Clinical Chemistry | Oxford Academic.
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2021).
- Purification.
- How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
- Technical Support Center: Purification of Chlorin
- Pyrimidine Biosynthesis Analysis Service.
- Column Chromatography.
Sources
- 1. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. heteroletters.org [heteroletters.org]
- 11. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Reproducibility of biological assays using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
In the landscape of modern drug discovery and chemical biology, pyrimidine-based compounds represent a cornerstone of medicinal chemistry. Their versatile scaffold is a key component in a multitude of clinically approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The relentless pursuit of novel therapeutics has led to the synthesis and evaluation of a vast array of pyrimidine derivatives. However, the path from a promising hit in a primary screen to a validated lead compound is fraught with challenges, paramount among them being the reproducibility of biological assays.
This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological assays for novel pyrimidine derivatives. While direct reproducibility data for the specific, and likely novel, compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is not yet publicly available, this document will use closely related and well-characterized pyrimidine analogs as illustrative examples to provide a robust framework for researchers. We will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Role of Target-Based Assays in Characterizing Pyrimidine Derivatives
Many pyrimidine derivatives exert their biological effects by modulating the activity of specific protein targets, such as kinases or other enzymes crucial for disease progression. Therefore, target-based enzymatic assays are often the first step in characterizing a novel compound.
A common mechanism of action for anticancer pyrimidine derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][4]. The following is a generalized, yet detailed, protocol for an in vitro kinase inhibition assay, designed to maximize reproducibility.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Kinase: Recombinant human EGFR or VEGFR-2 should be sourced from a reputable commercial vendor. Upon receipt, the enzyme should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can denature the protein and lead to inconsistent activity.
-
Substrate: A validated peptide substrate for the specific kinase is used. The concentration of the substrate should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
ATP: Adenosine triphosphate (ATP) is the phosphate donor. The concentration of ATP should also be near its Km for the enzyme. Using a concentration of ATP that is too high can artificially reduce the apparent potency of ATP-competitive inhibitors.
-
Test Compound: The pyrimidine derivative is dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in a suitable assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or control (e.g., a known inhibitor like erlotinib for EGFR or sorafenib for VEGFR-2) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the divalent cations required for kinase activity.
-
Detect the amount of product formed. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a detection system such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
-
Visualizing the Experimental Workflow
Comparative Performance of Pyrimidine Derivatives in Kinase Inhibition Assays
To illustrate the importance of reproducibility, the following table presents hypothetical, yet realistic, IC50 data for our compound of interest and several comparator pyrimidine derivatives from the literature. The data is presented as the mean of three independent experiments, with the standard deviation indicating the variability. A low standard deviation is indicative of high reproducibility.
| Compound | Target | Mean IC50 (nM) | Standard Deviation (nM) | Reference Compound | Reference IC50 (nM) |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine | EGFR | 85 | ± 7 | Erlotinib | 60 |
| Compound 10b (from[4]) | EGFR | 161 | ± 15 | Erlotinib | 60 |
| Compound 2a (from[4]) | EGFR | 209 | ± 21 | Erlotinib | 60 |
| 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine | VEGFR-2 | 120 | ± 11 | Sorafenib | 90 |
| Compound 10b (from[4]) | VEGFR-2 | 141 | ± 12 | Sorafenib | 90 |
| Compound 2a (from[4]) | VEGFR-2 | 195 | ± 18 | Sorafenib | 90 |
This table highlights the necessity of running multiple independent experiments to ensure the calculated potency is accurate and reproducible. Large standard deviations would indicate a problem with the assay protocol or the reagents, necessitating troubleshooting.
Cell-Based Assays: A More Biologically Relevant System
While enzymatic assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell. These assays are essential for confirming that a compound can cross the cell membrane, engage its target in the cellular environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture:
-
Select a cancer cell line that is known to be dependent on the target of interest (e.g., A549 lung cancer cells, which often overexpress EGFR).
-
Maintain the cells in a logarithmic growth phase to ensure consistent metabolic activity.
-
Use a consistent cell passage number for all experiments, as cell characteristics can change over time in culture.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrimidine derivative for a period that allows for multiple cell doublings (e.g., 72 hours).
-
At the end of the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®).
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Visualizing a Relevant Signaling Pathway
The following diagram illustrates the EGFR signaling pathway, a common target for pyrimidine-based anticancer drugs. Understanding this pathway is crucial for interpreting the results of cell-based assays and for designing experiments to probe the mechanism of action.
Factors Influencing Assay Reproducibility and Best Practices
Ensuring the reproducibility of biological assays is a multifaceted challenge that requires meticulous attention to detail. The following are key factors that can influence the outcome of an assay and the best practices to mitigate variability:
-
Reagent Quality and Consistency: Use high-quality reagents from reliable sources. Aliquot and store reagents properly to maintain their stability.
-
Cell Line Authenticity and Health: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling. Ensure cells are healthy and free from contamination.
-
Assay Conditions: Precisely control all assay parameters, including temperature, incubation times, and reagent concentrations.
-
Instrumentation: Regularly calibrate and maintain all laboratory equipment, such as pipettes, incubators, and plate readers.
-
Data Analysis: Use standardized and validated data analysis methods. Be transparent about the statistical methods used.
-
Documentation: Maintain detailed laboratory notebooks that document every aspect of the experimental procedure, including lot numbers of reagents and any deviations from the protocol.
Conclusion
The development of novel pyrimidine derivatives holds immense promise for the discovery of new medicines. However, the value of this research is fundamentally dependent on the ability to generate robust and reproducible data. By implementing the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings, thereby accelerating the translation of promising compounds from the laboratory to the clinic. While the specific compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine awaits its detailed biological characterization, the framework provided herein offers a clear path forward for its evaluation and for the broader field of pyrimidine-based drug discovery.
References
-
Al-Wahaibi, L. H., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29569-29591. [Link]
-
Kaur, H., et al. (2025). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. [Link]
-
De Clercq, E. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 405-442. [Link]
-
Al-Tel, T. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(1), 123. [Link]
-
Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(1), 123. [Link]
-
Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1092-1102. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8765. [Link]
-
Taylor, C. M., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 10(1), 1-13. [Link]
-
Gangjee, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 53(22), 8149-8160. [Link]
-
Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1354593. [Link]
-
Fershtat, L. L., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1713. [Link]
-
Belskaya, N. P., et al. (2023). Bioactive Pyrrolo[2,1-f][4][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7730. [Link]
-
Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
-
Chen, W., et al. (2014). Synthesis and biological activity of a novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry. Journal of Medicinal Chemistry, 57(1), 136-148. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine proper disposal procedures
Operational & Disposal Guide: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's chemical behavior and its environmental impact.
Thienopyrimidines are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of antibacterial, antiviral, and kinase-inhibiting therapeutics[1]. However, the specific structural fusion of a pyrimidine core, a 2,5-dimethylpyrrole ring, and a thiophene ring in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine presents a unique logistical challenge for laboratory disposal. Because this molecule contains both nitrogen and sulfur heteroatoms, improper disposal can lead to the generation of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).
This guide provides a comprehensive, self-validating operational workflow to ensure your laboratory remains compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations while maintaining the highest standards of environmental stewardship.
Physicochemical & Hazard Profile
Before executing any disposal protocol, it is critical to understand the quantitative and qualitative properties of the waste stream. The presence of the thiophene (sulfur) and pyrimidine/pyrrole (nitrogen) rings dictates our downstream waste management strategy.
Table 1: Physicochemical & Hazard Summary
| Property / Attribute | Value / Description | Operational Implication |
| Molecular Formula | C14H13N3S | High heteroatom density requires specialized incineration. |
| Molecular Weight | ~255.34 g/mol | Aids in calculating mass balances for waste logs. |
| Aqueous Solubility | Very Low | Strictly prohibits sink/drain disposal. |
| Primary Hazards | Skin/Eye Irritant, Environmental Hazard | Mandates the use of nitrile gloves, safety goggles, and a fume hood. |
| Waste Classification | Non-Halogenated Organic (Sulfur/Nitrogen) | Must be segregated from halogenated waste to prevent reactive cross-contamination. |
| Target Disposal Method | High-Temperature Incineration | Requires a facility equipped with alkaline scrubbers to neutralize SOx gases. |
The Causality of Disposal: Why Standard Methods Fail
Applying standard industrial regulatory schemes to small-scale laboratory waste can create operational challenges[2]. However, understanding the causality behind disposal rules ensures compliance and safety.
Never dispose of this compound down the drain. According to American Chemical Society (ACS) guidelines, only a narrow list of non-hazardous, highly water-soluble compounds are suitable for sink disposal[3]. Because 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is highly lipophilic and poorly soluble in water, it will accumulate in local wastewater systems, causing severe aquatic toxicity[4]. Furthermore, standard municipal incineration is insufficient; the sulfur atom in the thiophene ring will oxidize into sulfur dioxide (SO2), an acid rain precursor. Therefore, this chemical must be explicitly flagged for high-temperature incineration with alkaline scrubbing systems.
Decision & Disposal Workflow
Workflow for the segregation and EPA-compliant disposal of sulfur-containing heterocyclic waste.
Step-by-Step Experimental & Handling Protocol
To build a self-validating safety system, every handling step must include a physical or administrative verification check.
Protocol 1: Safe Handling and Segregation of Thienopyrimidine Waste
-
Assess the Physical State: Determine if the waste is a solid powder (e.g., expired reagent, synthesis byproduct) or dissolved in an organic solvent (e.g., DMSO, DMF, or Ethyl Acetate from an assay).
-
Select the Containment Vessel:
-
For Solids: Utilize a wide-mouth High-Density Polyethylene (HDPE) container.
-
For Liquids: Utilize a designated HDPE liquid waste carboy.
-
Causality: HDPE provides broad chemical compatibility against the polar aprotic solvents typically used to dissolve complex heterocyclic compounds, preventing container degradation and leaks.
-
-
Execute the Transfer: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors.
-
Apply EPA-Compliant Labeling: Immediately attach a hazardous waste tag. Cross out any original manufacturer labels if reusing a container. You must write the full chemical name: "2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine." Do not use abbreviations or structural acronyms. Check the "Toxic" and "Irritant" hazard boxes.
-
Flag for Sulfur: On the liquid waste jug, explicitly write "Contains Sulfur-Heterocycles."
-
Self-Validating Check: After sealing the waste container, gently tug the cap (for solids) or invert the container 45 degrees (for liquids) over a secondary containment tray. This physically verifies the thread seal, ensuring no volatile organic compounds (VOCs) can escape into the laboratory environment.
Step-by-Step Disposal Protocol (Regulatory Compliance)
Whether your laboratory operates under standard RCRA guidelines or EPA Subpart K (for academic entities)[5], strict adherence to accumulation limits is legally required. In the eyes of the EPA, the waste generated by the lab is the responsibility of the lab until it reaches its final destruction point.
Protocol 2: SAA to CAA Transfer and Final Disposal
-
Monitor the Satellite Accumulation Area (SAA): Store the active waste container in an SAA at or near the point of generation. Under EPA regulations, an SAA can hold a maximum of 55 gallons of hazardous waste.
-
Date the Container: The moment the container becomes full, write the exact date on the hazardous waste label.
-
Causality: Dating the container triggers the EPA's strict accumulation time limit clock (typically 90 days for Large Quantity Generators or 180 days for Small Quantity Generators). Failing to date a full container is the most common citation during an environmental audit.
-
-
Transfer to the Central Accumulation Area (CAA): Move the sealed, dated container from the SAA to the facility's CAA within 3 consecutive days of the fill date.
-
Reconcile the Inventory (Self-Validating Check): Cross-reference the SAA written waste log volume with the physical volume in the container. If the log states 5 Liters but the carboy holds 8 Liters, the tracking system has failed and must be administratively reconciled before the CAA transfer.
-
Coordinate with a Licensed Hauler: Provide your hazardous waste contractor with the specific chemical profile. Ensure they are routing the waste to a facility permitted for the incineration of sulfur-bearing organic compounds.
-
Manifest Verification: Retain the initial shipping manifest. The disposal loop is only closed and validated when the laboratory receives the final return copy of the manifest (typically within 45 days), proving the chemical was successfully destroyed.
By integrating these scientifically grounded, self-validating protocols into your daily operations, your team ensures both uncompromising safety and total regulatory compliance.
References
-
Thienopyrimidine | Encyclopedia MDPI, MDPI, [Link]
-
Regulation of Laboratory Waste, American Chemical Society, [Link]
-
Hazardous Waste and Disposal, American Chemical Society, [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA, [Link]
-
Laboratory Waste Management Guide, King County Department of Natural Resources, [Link]
-
The 3 Hazards of Hazardous Waste Management, Lablogatory, [Link]
Sources
Personal protective equipment for handling 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
Handling novel, highly functionalized small molecules requires moving beyond generic safety data sheets and adopting a mechanistic, "Precautionary Principle" approach. As researchers and drug development professionals, understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol.
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine is a complex heterocyclic structure featuring a pyrimidine core flanked by lipophilic pyrrole and thiophene rings. While exhaustive toxicological data (such as established Permissible Exposure Limits) may be unavailable during early-stage research, its structural lipophilicity strongly suggests high membrane permeability. Furthermore, because this compound requires strong organic solvents (like DMSO or DMF) for solubilization, the risk of rapid transdermal transport is significantly amplified.
The following guide provides an authoritative, step-by-step operational and logistical plan for safely handling, processing, and disposing of this specific pyrimidine derivative.
Mechanistic Hazard Assessment & PPE Causality
The selection of Personal Protective Equipment (PPE) is not arbitrary; it must be a direct, calculated response to the compound's structure and the operational environment[1].
-
Hand Protection (Double-Gloving): Because of the compound's high lipophilicity, it can easily cross biological membranes. Solvents like DMSO act as aggressive permeation enhancers. Standard latex gloves offer zero resistance to DMSO and will fail almost instantly. Therefore, 8-mil nitrile gloves are mandatory[1]. Double-gloving creates a self-validating safety layer: if the outer glove is compromised or contaminated, it can be immediately stripped off without exposing the skin or interrupting the workflow.
-
Eye and Face Protection: The risk of micro-aerosolization during the transfer of dry, static-prone powders necessitates a full orbital seal. Chemical splash goggles (ANSI Z87.1 compliant) must be worn over standard safety glasses[2].
-
Body Protection: A flame-resistant, knee-length lab coat must be worn and fully buttoned to provide a critical barrier against particulate settling and minor solvent splashes[3].
-
Respiratory Protection: Routine handling of the powder must be conducted inside a certified chemical fume hood. If a fume hood is unavailable, or if scaling up operations (>100g), an N95 or P100 particulate respirator is required to prevent the inhalation of aerosolized active pharmaceutical ingredients[2].
Quantitative Safety Parameters
To ensure operational integrity, laboratory environments must meet the following quantitative thresholds before any handling of the compound begins.
| Parameter | Specification / Limit | Operational Rationale |
| Fume Hood Face Velocity | 80 - 100 fpm | OSHA standard to prevent aerosolized heterocyclic powders from entering the operator's breathing zone[2]. |
| Glove Breakthrough Time | > 240 minutes | 8-mil Nitrile resistance to DMSO/DMF, preventing transdermal permeation of the solvated compound. |
| Eyewash Station Proximity | < 10 seconds / 55 feet | ANSI Z358.1 requirement for immediate flushing in the event of an ocular chemical splash[1]. |
| Waste Segregation | < 1% Halogens | The compound contains C, H, N, and S. It must be strictly segregated into non-halogenated organic waste streams[4]. |
Operational Workflows
Workflow A: Safe Weighing and Solubilization Protocol
This procedure ensures maximum containment during the highest-risk phase: handling the dry, unformulated powder.
-
Environmental Verification: Check the fume hood monitor to verify the face velocity is actively maintaining 80-100 fpm. Clear the workspace of unnecessary clutter to prevent dangerous air turbulence.
-
Don PPE: Inspect and don chemical splash goggles, a fully buttoned lab coat, and two pairs of nitrile gloves[3].
-
Static Mitigation: Heterocyclic powders often hold static charges, causing them to "jump" and aerosolize. Use an anti-static zeroing boat and pass an ionizer gun over the workspace before opening the compound vial.
-
Transfer: Carefully weigh the 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine using a micro-spatula. Keep the source container and the balance deep inside the hood (at least 6 inches behind the sash).
-
Solubilization: Add the solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a sealable vial before adding the solvent. Never transport dry, unsealed powder across the laboratory.
-
Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-dampened Kimwipe (e.g., 70% Isopropanol) to remove microscopic lipophilic residue.
Workflow B: Chemical Spill Response Protocol
In the event of a localized spill inside the fume hood:
-
Isolate: Alert personnel in the immediate vicinity. Do not turn off the fume hood; containment relies on continuous negative pressure.
-
Contain:
-
If a liquid spill (solvated compound): Encircle the spill with absorbent pads or vermiculite to prevent it from reaching the hood's drainage grates.
-
If a powder spill: Gently cover the powder with wet paper towels to immediately suppress aerosolization[5].
-
-
Neutralize/Absorb: Carefully sweep the absorbed material using a non-sparking brush and dustpan.
-
Dispose: Place all contaminated cleanup materials into a designated, sealable hazardous waste container[6].
-
Decontaminate: Wash the spill area with water, followed by an appropriate organic solvent (like ethanol or isopropanol) to lift any remaining hydrophobic residue.
Workflow C: Disposal and Waste Management Plan
Proper disposal is mandated by EPA/RCRA regulations to prevent environmental contamination and ensure regulatory compliance[5].
-
Liquid Waste Segregation: Because 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine contains sulfur but no halogens, collect all liquid waste in a clearly labeled "Non-Halogenated Organic Waste" carboy[4]. Do not mix with acidic or halogenated waste streams.
-
Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a solid hazardous waste bin, explicitly labeled with the chemical's identity and the words "Hazardous Waste"[6].
-
Storage: Store waste containers in a secondary containment tray within a well-ventilated, designated satellite accumulation area.
-
Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste vendor for final removal (typically via incineration or fuel blending)[7].
Logical Safety Workflow Diagram
Workflow for the safe handling and disposal of novel heterocyclic pyrimidine derivatives.
References
-
Title: Managing Hazardous Chemical Waste in the Lab, Source: labmanager.com, URL: [Link]
-
Title: Laboratory Safety Guidance, Source: osha.gov, URL: [Link]
-
Title: Safe Laboratory Hazardous Waste Disposal Tips, Source: emsllcusa.com, URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guideline, Source: unsw.edu.au, URL: [Link]
-
Title: Chapter: 8 Management of Waste - Prudent Practices in the Laboratory, Source: nationalacademies.org, URL: [Link]
-
Title: PPE in Lab: Ensuring Safety, Compliance, and Laboratory Efficiency in the UAE, Source: hydrauae.com, URL: [Link]
-
Title: Laboratory Safety Manual & Chemical Hygiene Plan, Source: bristolcc.edu, URL: [Link]
Sources
- 1. bristolcc.edu [bristolcc.edu]
- 2. osha.gov [osha.gov]
- 3. hydrauae.com [hydrauae.com]
- 4. unsw.edu.au [unsw.edu.au]
- 5. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
